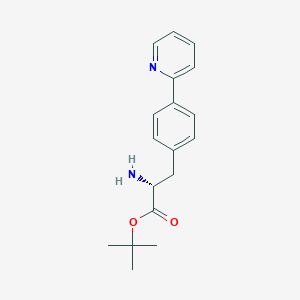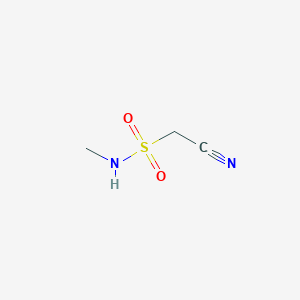![molecular formula C22H17N3O B2989806 (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 1365644-76-3](/img/structure/B2989806.png)
(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives have been extensively studied for their potential medicinal applications due to their diverse biological activities. For example, certain quinoline compounds have shown promise as antimicrobial agents, with studies highlighting their efficacy against various bacterial and fungal strains. This suggests that (3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide could potentially be explored for its antimicrobial properties, contributing to the development of new therapeutic agents (Kumar & Kumar, 2021).
Organic Synthesis and Catalysis
In the realm of organic synthesis, quinoline derivatives serve as key intermediates and catalysts. Their unique chemical structures enable them to facilitate various catalytic processes, including asymmetric hydrogenation, which is crucial for producing chiral pharmaceutical ingredients. This highlights the potential of this compound in catalysis and synthesis, possibly offering a new avenue for the efficient preparation of chiral molecules (Imamoto et al., 2012).
Materials Science and Liquid Crystal Technology
Quinoline derivatives have also found applications in materials science, particularly in the development of dyes for liquid crystal displays (LCDs). The synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates demonstrates the role of quinoline-based compounds in creating new materials with specific optical properties, such as high orientation parameters in nematic liquid crystals. This suggests the potential for exploring this compound in the design of advanced materials for electronic displays and other optical applications (Bojinov & Grabchev, 2003).
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to explore potential applications of this compound in various fields .
Eigenschaften
IUPAC Name |
(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-12-13-24-22(26)20-17-8-4-5-9-19(17)25-21-16(10-11-18(20)21)14-15-6-2-1-3-7-15/h1-9,14H,10-11,13H2,(H,24,26)/b16-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJZONFZWUFMJE-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C3=CC=CC=C3N=C2/C1=C\C4=CC=CC=C4)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine](/img/structure/B2989723.png)

![N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2989726.png)
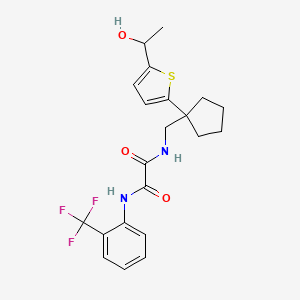
![2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-phenylacetamide](/img/structure/B2989729.png)
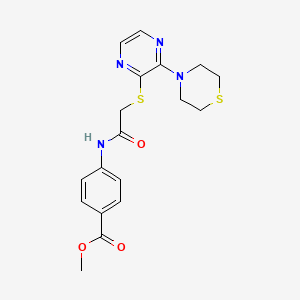
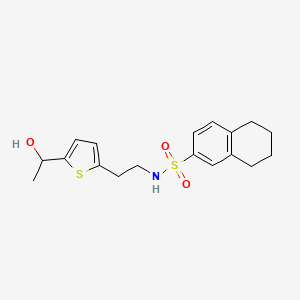
![2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2989733.png)
![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989735.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2989737.png)
![2-(3-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2989741.png)

